(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol is primarily sourced from the metabolic transformation of benzo[a]pyrene, which is found in coal tar and tobacco smoke. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is classified as a diol due to the presence of hydroxyl groups at the 9 and 10 positions on the benzo[a]pyrene structure. The compound's full chemical formula is C18H14O2.
The synthesis of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol typically involves several steps:
Specific methods include using cytochrome P450 enzymes for selective oxidation and employing techniques such as high-performance liquid chromatography for purification and analysis of the product yield .
The molecular structure of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol features a fused ring system characteristic of polycyclic aromatic hydrocarbons. Key structural aspects include:
Crystallographic data indicates specific dihedral angles between substituents that affect molecular interactions .
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol participates in various chemical reactions:
The mechanism of action for (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol primarily involves its interaction with DNA:
The physical and chemical properties of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol include:
Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are commonly employed to characterize these properties .
The scientific applications of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol include:
(9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-9,10-diol is a critical trans-dihydrodiol metabolite of the environmental carcinogen benzo[a]pyrene. Its molecular configuration arises from the enzymatic hydration of benzo[a]pyrene-7,8-epoxide, primarily catalyzed by microsomal epoxide hydrolase. The absolute stereochemistry of this diol is defined by the trans orientation of the 9- and 10-hydroxyl groups across the saturated 9,10-bond in the angular benzo ring, with both chiral centers (C9 and C10) exhibiting S configurations [4] [8]. This stereochemistry positions the bulky hydroxyl groups on opposite faces of the non-planar tetrahydrobenzo ring system, significantly influencing the molecule’s three-dimensional topology and its capacity for further metabolic activation.
The (9S,10S) configuration is enantiomerically distinct from the (9R,10R) form and diastereomerically different from the cis-diol isomers. This specific stereochemistry is metabolically derived from the precursor (-)-(7S,8R)-benzo[a]pyrene-7,8-epoxide, where epoxide hydrolase catalyzes trans-diaxial ring opening. This results in the hydroxyl groups occupying pseudo-diequatorial positions relative to the puckered saturated ring, minimizing steric strain while directing the hydroxyl moieties away from the bay region of the molecule [6] [8]. The (9S,10S) configuration is biologically significant as it serves as the precursor for the highly carcinogenic (+)-(7R,8S,9S,10R)-benzo[a]pyrene-7,8-diol-9,10-epoxide (anti-BPDE) through subsequent cytochrome P450-mediated epoxidation at the 9,10-double bond [4] [8].
The stereochemical complexity of benzo[a]pyrene metabolism generates multiple stereoisomeric dihydrodiols and diol epoxides with distinct biological activities:
Table 1: Properties of Key Benzo[a]pyrene Dihydrodiol and Diol Epoxide Stereoisomers
Stereoisomer | Stereochemical Notation | Mutagenicity (Relative) | Primary DNA Adduct Configuration | Biological Significance |
---|---|---|---|---|
(9S,10S)-7,8,9,10-Tetrahydrodiol | (-)-trans-7S,8R-dihydrodiol | Low (Precursor) | N/A | Precursor to (+)-anti-BPDE |
(9R,10R)-7,8,9,10-Tetrahydrodiol | (+)-trans-7R,8S-dihydrodiol | Low (Precursor) | N/A | Precursor to (-)-anti-BPDE |
(+)-anti-Benzo[a]pyrene diol epoxide | (7R,8S,9S,10R) | High | 10S (+)-trans-anti-[BP]-N²-dG | Potent carcinogen; major DNA adduct |
(-)-anti-Benzo[a]pyrene diol epoxide | (7S,8R,9R,10S) | Moderate | 10R (-)-trans-anti-[BP]-N²-dG | Less carcinogenic; distinct mutagenicity |
The (9S,10S)-diol is enantiomeric to the (9R,10R)-diol and diastereomeric to any cis-9,10-diol isomers. The metabolic pathway exhibits pronounced stereoselectivity: cytochrome P450 1A1 preferentially generates (-)-(7S,8R)-benzo[a]pyrene-7,8-epoxide, which is subsequently hydrated by epoxide hydrolase to yield (-)-(7S,8R)-dihydrodiol, formally the (9S,10S)-tetrahydrodiol after ring numbering adjustment [6] [8]. This diol undergoes further epoxidation predominantly at the 9,10-double bond to form the highly tumorigenic (+)-(7R,8S,9S,10R)-diol epoxide [(+)-anti-BPDE]. Conversely, the less common (+)-(7R,8S)-epoxide leads to the (9R,10R)-diol and ultimately the less carcinogenic (-)-anti-BPDE enantiomer [1] [4].
Functional disparities between enantiomeric diol epoxides derived from these diols are profound. The (+)-anti-BPDE (originating from (9S,10S)-diol) forms DNA adducts (primarily at deoxyguanosine N²) that exhibit 40–140% greater mutagenicity in mammalian cell assays compared to adducts from (-)-anti-BPDE. Crucially, (+)-anti-BPDE-derived adducts induce distal "non-targeted" mutations (e.g., G→T and C→T transversions 5' to the adducted site), a phenomenon not observed with the (-)-enantiomer’s adducts [1] [3]. This differential mutagenicity directly correlates with the higher carcinogenic potency of (+)-anti-BPDE in vivo [4] [6].
X-ray crystallography provides unambiguous determination of the three-dimensional structure, stereochemistry, and intermolecular interactions of tetrahydrobenzo[a]pyrene derivatives. While crystals of the unmodified (9S,10S)-diol have not been reported in the search results, crystallographic analysis of its blocked triacetylated derivative and DNA adducts derived from its metabolite anti-BPDE offers critical insights:
A landmark study determined the crystal structure of the trans-opened adduct formed by reaction of (-)-(7S,8R,9R,10S)-anti-BPDE (derived from the (9R,10R)-diol enantiomer) with the exocyclic N²-amino group of deoxyguanosine, blocked as its O⁶-allyl-7,8,9-triacetate derivative [2]. The structure (Orthorhombic space group C222₁, resolution 0.90 Å) confirmed the absolute configuration as 10R (7S,8R,9S) through spatial correlation with the chiral centers of deoxyribose. Key features observed include:
Table 2: Key Crystallographic Parameters for (-)-anti-BPDE N²-dG Adduct (Blocked Form)
Parameter | Value | Structural Implication |
---|---|---|
Space Group | C222₁ | Orthorhombic crystal system |
Unit Cell Dimensions | a=10.233(1) Å, b=19.636(1) Å, c=38.277(3) Å | Large c-axis accommodates bulky adduct |
Resolution | 0.90 Å | High-resolution structure determination |
Glycosidic Torsion (χ) | 60.4° (syn) | Unusual conformation; may facilitate DNA polymerase bypass |
Benzo Ring Conformation | Half-chair (puckered at C9, C10) | Relieves steric strain in tetrahydro ring |
Pyrene-Guanine Stacking | Not observed | Rings oriented nearly perpendicular; intermolecular pyrene stacking |
For the biologically critical (+)-(7R,8S,9S,10R)-anti-BPDE adduct (derived from (9S,10S)-diol), crystallization proved challenging. However, solution NMR studies of its N²-dG adduct in DNA duplexes revealed classical intercalation of the pyrenyl moiety into the helix, with the modified guanine maintaining Watson-Crick pairing with cytosine. The adduct exists in equilibrium between minor groove- and base-displaced intercalated conformations, influenced by base sequence. This intercalation, driven by hydrophobic burial of the pyrenyl system, distorts the DNA helix and underlines the structural basis for mutagenesis [4] [10].
The saturated benzo ring in all tetrahydro derivatives displays significant deviation from planarity due to steric crowding in the bay region. Computational and NMR analyses corroborate that this ring adopts puckered conformations to alleviate strain, with precise puckering modes sensitive to the stereochemistry at C7, C8, C9, and C10 and the nature of substituents (e.g., hydroxyl vs epoxide) [2] [10]. This inherent non-planarity persists in DNA adducts, as observed in the propeller-like distortion of the fjord-region analog benzo[g]chrysene diol epoxide adducts, suggesting a general structural motif for sterically hindered PAH diol epoxide-DNA lesions [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1